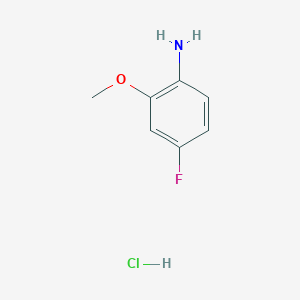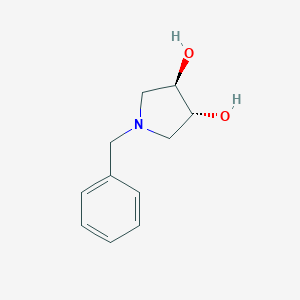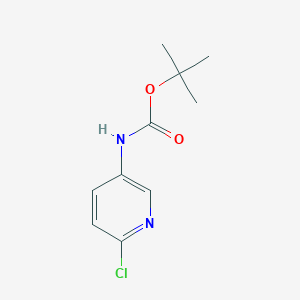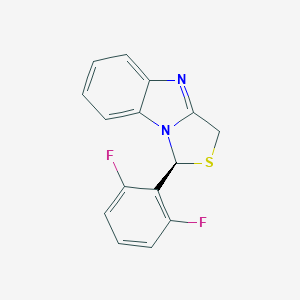
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-, (S)- is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-, (S)- has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activities, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-, (S)- is not fully understood. However, studies have suggested that the compound may exert its biological effects by inhibiting the activity of specific enzymes or proteins involved in various cellular processes.
Biochemische Und Physiologische Effekte
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-, (S)- has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of several bacterial and fungal strains, as well as cancer cell lines. Additionally, the compound has been shown to possess anti-inflammatory properties, which may make it a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-, (S)- in lab experiments is its broad spectrum of biological activities. The compound has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activities, making it a versatile tool for studying various cellular processes. However, one limitation of using the compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe concentration range of the compound for in vitro and in vivo experiments.
Zukünftige Richtungen
There are several future directions for research on 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-, (S)-. One potential direction is to investigate the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another direction is to explore the compound's mechanism of action and identify its molecular targets. Additionally, further studies are needed to determine the compound's pharmacokinetic and pharmacodynamic properties, as well as its potential toxicity and side effects.
Synthesemethoden
The synthesis of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-, (S)- involves the reaction of 2,6-difluoroaniline and 2-mercapto benzimidazole in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of a thiazole ring and the subsequent cyclization of the intermediate product to form the final compound.
Eigenschaften
CAS-Nummer |
194161-14-3 |
|---|---|
Produktname |
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-, (S)- |
Molekularformel |
C15H10F2N2S |
Molekulargewicht |
288.32 g/mol |
IUPAC-Name |
(1S)-1-(2,6-difluorophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C15H10F2N2S/c16-9-4-3-5-10(17)14(9)15-19-12-7-2-1-6-11(12)18-13(19)8-20-15/h1-7,15H,8H2/t15-/m0/s1 |
InChI-Schlüssel |
AMLBAOPYPUXEQF-HNNXBMFYSA-N |
Isomerische SMILES |
C1C2=NC3=CC=CC=C3N2[C@@H](S1)C4=C(C=CC=C4F)F |
SMILES |
C1C2=NC3=CC=CC=C3N2C(S1)C4=C(C=CC=C4F)F |
Kanonische SMILES |
C1C2=NC3=CC=CC=C3N2C(S1)C4=C(C=CC=C4F)F |
Andere CAS-Nummern |
194161-14-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





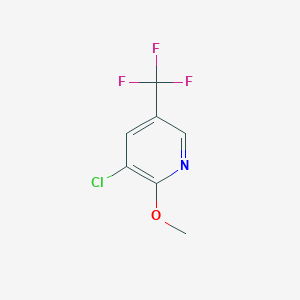
![2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine](/img/structure/B63375.png)
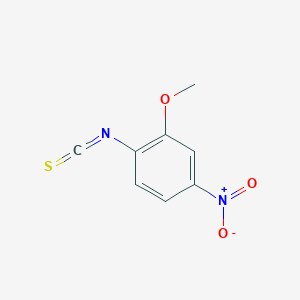
![Naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis-(9CI)](/img/structure/B63377.png)
![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride](/img/structure/B63379.png)

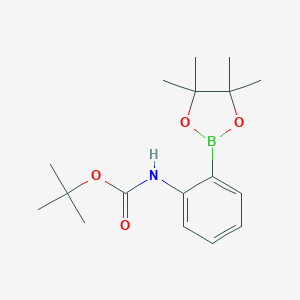
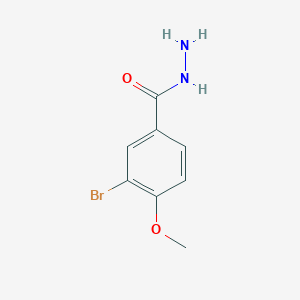
![1-[(1R,3R)-3-(2-Hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone](/img/structure/B63385.png)
